molecular formula C7H8N2O2 B3054990 Methyl pyridin-3-ylcarbamate CAS No. 6269-24-5

Methyl pyridin-3-ylcarbamate

Cat. No. B3054990
CAS RN: 6269-24-5
M. Wt: 152.15 g/mol
InChI Key: BJZCVSWNTPRACJ-UHFFFAOYSA-N
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Description

Methyl pyridin-3-ylcarbamate (MPYC) is a chemical compound that has been used extensively in scientific research due to its unique properties. This compound is a member of the carbamate family, which is known for its diverse range of applications. MPYC has been used in a variety of fields, including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

1. Anticancer Activity

Methyl pyridin-3-ylcarbamate derivatives, such as ethyl 5-amino-1,2-dihydro-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-ylcarbamate (NSC 181928), demonstrate significant anticancer activity. These compounds cause the accumulation of cells at mitosis in both cultured and in vivo cancer cells, indicating potential as antimitotic agents (Wheeler et al., 1982).

2. Catalytic Methylation of Pyridines

The compound plays a role in the catalytic methylation of pyridines, a process crucial in organic chemistry and drug discovery. A study discusses a method that directly introduces a methyl group onto the aromatic ring of pyridines, exploiting the interface between aromatic and non-aromatic compounds (Grozavu et al., 2020).

3. Selective Receptor Antagonism

Methyl pyridin-3-ylcarbamate derivatives are explored for their selective antagonism of metabotropic glutamate receptors. One such compound, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, exhibits potent selective antagonism, indicating its relevance in the treatment of anxiety (Cosford et al., 2003).

4. Herbicidal Activity

Compounds such as aryl(4-substituted pyridin-3-yl)methyl carbamates demonstrate notable herbicidal activity. Their efficacy varies based on structural modifications, suggesting their potential in agricultural applications (Nakayama et al., 2012).

5. Synthesis Methods

Research also focuses on the synthesis methods of methyl pyridin-3-ylcarbamate derivatives. These methods are crucial for producing compounds with potential biological activity, like antimitotic agents (Temple, 1990).

6. Coordination Chemistry

Methyl pyridin-3-ylcarbamate derivatives are investigated for their coordination chemistry, specifically their binding and electronic characteristics when forming complexes with metals. This research is significant for understanding their potential in various chemical applications (Cook et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, “Methyl carbamate”, indicates that it causes skin irritation, serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer . It’s important to handle such compounds with appropriate safety precautions.

properties

IUPAC Name

methyl N-pyridin-3-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)9-6-3-2-4-8-5-6/h2-5H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZCVSWNTPRACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40283976
Record name methyl pyridin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl pyridin-3-ylcarbamate

CAS RN

6269-24-5
Record name 6269-24-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl pyridin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40283976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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